1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one
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Overview
Description
1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is an organic compound with the molecular formula C10H12O2S This compound is characterized by the presence of a hydroxy group, a methylthio group, and an ethanone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyacetophenone and methylthiomethyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Reaction Mechanism: The methylthiomethyl group is introduced to the phenyl ring through a nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethanone group may produce an alcohol.
Scientific Research Applications
1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)acetophenone: Similar in structure but lacks the hydroxy group.
4-Hydroxyacetophenone: Similar in structure but lacks the methylthio group.
4-Hydroxy-3-methylthiophenol: Similar in structure but has a different functional group arrangement.
Uniqueness
1-(4-Hydroxy-3-((methylthio)methyl)phenyl)ethan-1-one is unique due to the presence of both hydroxy and methylthio groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12O2S |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-[4-hydroxy-3-(methylsulfanylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H12O2S/c1-7(11)8-3-4-10(12)9(5-8)6-13-2/h3-5,12H,6H2,1-2H3 |
InChI Key |
QNUGTIDCNAFOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CSC |
Origin of Product |
United States |
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